molecular formula C10H18OSi B14556993 3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one CAS No. 61705-57-5

3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one

Cat. No.: B14556993
CAS No.: 61705-57-5
M. Wt: 182.33 g/mol
InChI Key: NRYAOPWSEFBOCI-UHFFFAOYSA-N
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Description

3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one is an organic compound with the molecular formula C10H18OSi It is a derivative of cyclohexenone, featuring a trimethylsilyl group and a methyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The cyclohexene ring structure allows for conjugation and resonance, influencing the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

CAS No.

61705-57-5

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

IUPAC Name

3-methyl-5-trimethylsilylcyclohex-3-en-1-one

InChI

InChI=1S/C10H18OSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h6,10H,5,7H2,1-4H3

InChI Key

NRYAOPWSEFBOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(=O)C1)[Si](C)(C)C

Origin of Product

United States

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